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Core Summary
The Non-expressor of Pathogenesis-Related Genes 1 (NPR1) protein is a master regulator of

systemic acquired resistance (SAR) in plants, a crucial defense mechanism against a broad

spectrum of pathogens.[1][2] Operating primarily within the salicylic acid (SA) signaling

pathway, NPR1 functions as a transcriptional co-activator, orchestrating a massive

reprogramming of gene expression that leads to the production of antimicrobial compounds

and a primed state of immunity.[1][3] This guide provides a comprehensive overview of the

NPR1 protein, detailing its intricate structure, the function of its key domains, the signaling

pathways it governs, and the critical role of post-translational modifications in regulating its

activity. Recent breakthroughs in structural biology have unveiled the three-dimensional

architecture of NPR1, offering unprecedented insights into its mechanism of action and opening

new avenues for the development of novel strategies to enhance plant resilience and for

potential therapeutic applications.
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The NPR1 protein is a multi-domain protein that acts as a central hub for integrating defense

signals.[1][4] Its function is intricately linked to its modular architecture, which includes domains

responsible for protein-protein interactions, subcellular localization, and transcriptional co-

activation. The recent elucidation of its cryo-electron microscopy (cryo-EM) structure has

revealed a "gliding bird" shaped homodimer, providing a structural basis for its function.[5][6][7]

[8][9]

BTB/POZ Domain
Located at the N-terminus, the Broad-Complex, Tramtrack and Bric-à-brac/Poxvirus and Zinc

finger (BTB/POZ) domain is crucial for NPR1's function.[1][10][11][12][13] This domain primarily

mediates protein-protein interactions, including the homodimerization of NPR1.[13] The core of

the BTB/POZ domain, specifically residues 80-91, is essential for the formation of a functional

enhanceosome complex with TGA transcription factors, which is required for the transactivation

of defense genes like PR-1.[2][7][11][14][15] The BTB/POZ domain of NPR1 interacts with the

repression domain of the TGA2 transcription factor, negating its repressive function and

allowing for gene activation.[10][11][12]

Ankyrin Repeats
The central region of NPR1 contains four ankyrin repeats, which are well-known protein-protein

interaction motifs.[1][8][16] These repeats are critical for the interaction of NPR1 with various

members of the TGA family of basic leucine zipper (bZIP) transcription factors.[6][16] Mutations

within the ankyrin repeats can abolish the interaction with TGA factors and compromise

disease resistance.[6] The ankyrin repeats also harbor a SUMO-interacting motif (SIM3) which

is crucial for the SUMOylation of NPR1, a post-translational modification that modulates its

interactions with other proteins.[1][17][18]

Nuclear Localization Signal (NLS)
For NPR1 to function as a transcriptional co-activator, it must translocate from the cytoplasm to

the nucleus.[1][17][19][20][21] This process is mediated by a bipartite nuclear localization signal

(NLS) located in the C-terminal region of the protein.[1][17][19][20] The nuclear accumulation of

NPR1 is a key step in the activation of PR gene expression and is induced by activators of

SAR, such as salicylic acid.[17][19] Phosphorylation of serine 589 within the NLS region by the

kinase SnRK2.8 has been shown to be required for the nuclear import of NPR1.[1][21]
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C-terminal Transactivation Domain
The C-terminus of NPR1 harbors a cryptic transactivation domain that is essential for its

function as a co-activator of gene expression.[1][11][14][22] This domain becomes active upon

SA induction and requires the oxidation of two conserved cysteine residues, Cys-521 and Cys-

529.[2][7][14][15][22] These cysteines are also involved in the binding of SA, which leads to a

conformational change in NPR1, relieving the sequestration of the transactivation domain.[1]

NPR1 Signaling Pathway
NPR1 is a central component of the salicylic acid (SA) signaling pathway, which is a

cornerstone of plant immunity. The activation and function of NPR1 are tightly regulated

through a series of molecular events, including changes in cellular redox state, post-

translational modifications, and subcellular relocalization.

Activation and Nuclear Translocation of NPR1
In the absence of a pathogen threat, NPR1 exists as an oligomer in the cytoplasm, maintained

by intermolecular disulfide bonds.[2] Upon pathogen infection, the levels of the plant hormone

salicylic acid (SA) increase, leading to a change in the cellular redox potential. This reducing

environment, facilitated by thioredoxins, leads to the reduction of the disulfide bonds, causing

the release of NPR1 monomers.[2] These monomers are then imported into the nucleus via the

nuclear pore complex, a process dependent on the C-terminal NLS.[2][17][19][20]

Transcriptional Reprogramming in the Nucleus
Once in the nucleus, monomeric NPR1 acts as a transcriptional co-activator. It interacts with

TGA transcription factors that are bound to specific DNA sequences, known as as-1 elements,

in the promoters of defense-related genes, such as the Pathogenesis-Related 1 (PR-1) gene.

[1] The interaction of NPR1 with TGA factors forms an enhanceosome complex, which then

recruits the transcriptional machinery to activate the expression of a large set of defense

genes.[2][7][11][14][15] The cryo-EM structure of the NPR1-TGA3 complex reveals that a

dimeric NPR1 bridges two TGA3 dimers, providing a structural basis for the formation of this

enhanceosome.[9]

Regulation of NPR1 Activity and Turnover
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The activity of NPR1 is also finely tuned by post-translational modifications (PTMs), including

phosphorylation and SUMOylation. These modifications act as molecular switches that

modulate NPR1's stability, subcellular localization, and its interactions with other proteins.

Phosphorylation: NPR1 is phosphorylated at multiple sites, and these phosphorylation

events can have opposing effects on its function. Phosphorylation at Serine 55 and Serine

59 (S55/S59) in the N-terminus promotes the interaction of NPR1 with WRKY transcription

repressors, leading to the repression of defense genes in the resting state.[1][14] Upon SA

induction, these sites are dephosphorylated. Conversely, phosphorylation at Serine 11 and

Serine 15 (S11/S15) is required for NPR1's full activation and subsequent degradation.[1]

[14] Phosphorylation at Serine 589 (S589) in the C-terminal NLS is crucial for nuclear import.

[1][21] The kinase SnRK2.8 has been identified as being responsible for phosphorylating

S589.[1][21]

SUMOylation: NPR1 is SUMOylated by the SUMO E3 ligase SIZ1, with SUMO3 being the

primary SUMO isoform attached.[1] SUMOylation is a critical step for NPR1 activation, as it

triggers a switch in NPR1's interaction partners, from the WRKY repressors to the TGA

activators.[1][17][23] SUMOylation is also a signal for NPR1 degradation, ensuring a

transient and tightly controlled immune response.[1][17][23] The interplay between

phosphorylation and SUMOylation is complex; for instance, phosphorylation at S55/S59

inhibits SUMOylation.[1][17][23]

The turnover of NPR1 is mediated by the 26S proteasome. The NPR1 paralogs, NPR3 and

NPR4, act as adaptors for the CULLIN3-based E3 ubiquitin ligase, targeting NPR1 for

ubiquitination and subsequent degradation.[1] The affinity of NPR3 and NPR4 for SA differs,

allowing for a fine-tuned regulation of NPR1 levels in response to varying SA concentrations.

Quantitative Data
While a wealth of qualitative data exists on NPR1's function and interactions, comprehensive

quantitative data remains relatively sparse in the literature. The following tables summarize the

available quantitative information regarding NPR1's properties and interactions.
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Parameter Value Organism/System Reference

Molecular Weight

(predicted)
~66 kDa Arabidopsis thaliana [11]

Oligomeric State

(inactive)
Oligomer Cytoplasm [2]

Oligomeric State

(active)
Monomer/Dimer Nucleus [2][11]

Table 1: Physical Properties of NPR1
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Interacting
Partner

Method Affinity (Kd) Notes Reference

TGA2
Yeast Two-

Hybrid
Strong - [13]

TGA3
Yeast Two-

Hybrid
Strong

SUMOylation of

NPR1 is required

for this

interaction.

[1][13]

TGA5
Yeast Two-

Hybrid
Weaker - [13]

TGA6
Yeast Two-

Hybrid
Weaker - [13]

TGA1
Yeast Two-

Hybrid

Little to no

interaction

Interaction is

redox-sensitive.
[1][13]

TGA4
Yeast Two-

Hybrid

No detectable

interaction
- [1][13]

WRKY70 In vitro -

Unmodified

NPR1 interacts

with WRKY70.

[1]

SUMO3
Yeast Two-

Hybrid
-

Interaction is

inhibited by

phosphorylation

at S55/S59.

[1][17]

Table 2: NPR1 Protein Interactions and Affinities

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using the DOT language, illustrate the NPR1 signaling

pathway and a typical experimental workflow for studying NPR1 function.
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Caption: NPR1 signaling pathway from cytoplasmic oligomer to nuclear activator.
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Caption: Common experimental workflows to study NPR1 protein function.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to

investigate the structure and function of the NPR1 protein.

Co-Immunoprecipitation (Co-IP) of NPR1 and Interacting
Proteins from Plant Tissues
This protocol describes the co-immunoprecipitation of NPR1 and its interacting partners from

Arabidopsis thaliana leaf tissue.

Materials:

Arabidopsis thaliana seedlings (wild-type and/or transgenic lines expressing tagged NPR1)

Liquid nitrogen
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IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1

mM PMSF, 1x protease inhibitor cocktail

Anti-NPR1 antibody or antibody against the tag (e.g., anti-FLAG, anti-HA)

Protein A/G magnetic beads

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (v/v) Triton X-100

Elution Buffer: 100 mM glycine-HCl pH 2.5 or 2x SDS-PAGE sample buffer

Neutralization Buffer: 1 M Tris-HCl pH 8.5

Procedure:

Harvest 1-2 grams of leaf tissue and immediately freeze in liquid nitrogen.

Grind the frozen tissue to a fine powder using a mortar and pestle.

Resuspend the powder in 5 mL of ice-cold IP Lysis Buffer.

Incubate on a rotator for 30 minutes at 4°C to lyse the cells.

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

Transfer the supernatant (total protein extract) to a new pre-chilled tube.

Take a 50 µL aliquot of the supernatant as the "Input" control and add 50 µL of 2x SDS-

PAGE sample buffer.

Add 2-5 µg of the primary antibody to the remaining protein extract and incubate on a rotator

for 2-4 hours at 4°C.

Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1 hour at

4°C.

Pellet the magnetic beads using a magnetic stand and discard the supernatant.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178834?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend

the beads, incubate for 5 minutes, pellet, and discard the supernatant.

After the final wash, carefully remove all residual Wash Buffer.

Elute the immunoprecipitated proteins by adding 50 µL of Elution Buffer and incubating for 5

minutes at room temperature. If using glycine elution, neutralize the eluate with 5 µL of

Neutralization Buffer. If using SDS-PAGE sample buffer, boil the beads at 95°C for 5

minutes.

Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

Analyze the input and immunoprecipitated samples by SDS-PAGE and western blotting

using antibodies against NPR1 and the expected interacting partner.

Yeast Two-Hybrid (Y2H) Screening for NPR1 Interactors
This protocol outlines a yeast two-hybrid screen to identify proteins that interact with NPR1.

Materials:

Yeast strains (e.g., AH109, Y2HGold)

pGBKT7 (bait vector) and pGADT7 (prey vector)

NPR1 cDNA

cDNA library from the organism of interest

Yeast transformation reagents (e.g., PEG/LiAc)

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade)

X-α-Gal

Procedure:

Bait Construction: Clone the full-length NPR1 cDNA into the pGBKT7 vector to create a

fusion with the GAL4 DNA-binding domain (DB-NPR1).
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Bait Autoactivation Test: Transform the DB-NPR1 construct into the yeast host strain. Plate

the transformants on SD/-Trp and SD/-Trp/-His media. If the yeast grows on SD/-Trp/-His,

the bait autoactivates the reporter gene and cannot be used for screening without

modification (e.g., creating deletions).

Library Screening: Co-transform the DB-NPR1 bait plasmid and the cDNA library (in

pGADT7, fused to the GAL4 activation domain) into the yeast host strain.

Selection of Interactors: Plate the transformed yeast on high-stringency selective media

(e.g., SD/-Trp/-Leu/-His/-Ade + X-α-Gal). Colonies that grow on this medium and turn blue

indicate a potential interaction.

Confirmation of Interaction: Isolate the prey plasmids from the positive yeast colonies. Re-

transform the isolated prey plasmid with the original bait plasmid (DB-NPR1) and a control

bait plasmid (e.g., pGBKT7-Lam) into the yeast host strain. Only prey that activates the

reporter genes in the presence of the specific bait is considered a true interactor.

Identification of Interactors: Sequence the prey plasmids that pass the confirmation step to

identify the interacting proteins.

Chromatin Immunoprecipitation (ChIP) for NPR1 Binding
to Target Promoters
This protocol describes a ChIP assay to determine if NPR1 is associated with the promoter of a

target gene (e.g., PR-1) in Arabidopsis.[5][24][25][26][27]

Materials:

Arabidopsis thaliana seedlings

37% Formaldehyde

2 M Glycine

Nuclei Isolation Buffer

Lysis Buffer
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ChIP Dilution Buffer

Anti-NPR1 antibody or antibody against a tag

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution Buffer

Proteinase K

Phenol:chloroform:isoamyl alcohol

Ethanol

Primers for qPCR targeting the promoter of interest and a control region

Procedure:

Crosslinking: Submerge ~2g of seedlings in 1% formaldehyde solution under vacuum for 15

minutes. Quench the crosslinking by adding glycine to a final concentration of 0.125 M and

applying vacuum for another 5 minutes.

Chromatin Isolation: Grind the crosslinked tissue in liquid nitrogen and isolate nuclei. Lyse

the nuclei to release chromatin.

Sonication: Sonicate the chromatin to shear the DNA to an average size of 200-1000 bp.[25]

Immunoprecipitation: Dilute the sheared chromatin and pre-clear with Protein A/G beads.

Incubate the chromatin overnight at 4°C with the anti-NPR1 antibody.

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-

DNA complexes.

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to

remove non-specific binding.
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Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the

formaldehyde crosslinks by incubating at 65°C overnight with NaCl.

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using

phenol:chloroform extraction and ethanol precipitation.

Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers

specific to the target promoter region and a negative control region. Analyze the enrichment

of the target region in the immunoprecipitated sample relative to the input and negative

controls.

Conclusion
NPR1 stands as a paradigm of a finely tuned molecular switch that governs a critical aspect of

plant life – its ability to defend against disease. Its multi-domain structure, dynamic subcellular

localization, and intricate regulation by post-translational modifications highlight the complexity

of plant immune signaling. The recent structural elucidation of NPR1 in its active, dimeric form,

in complex with its TGA transcription factor partner, has provided a remarkable atomic-level

snapshot of this pivotal moment in the activation of plant defenses. For researchers in plant

science and drug development, a deep understanding of NPR1's structure and function is

paramount. It not only provides a blueprint for engineering more resilient crops but also offers

insights into conserved mechanisms of transcriptional regulation that may have broader

implications in biology and medicine. The continued exploration of NPR1 and its signaling

network promises to uncover new strategies for enhancing immunity and ensuring global food

security.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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